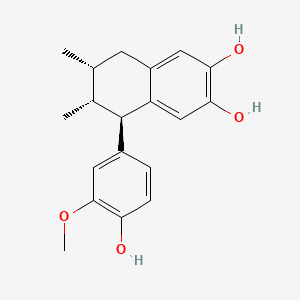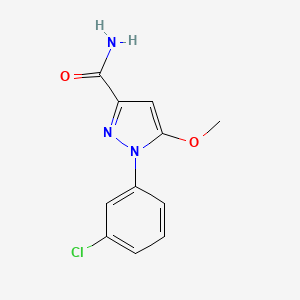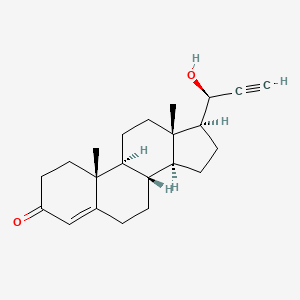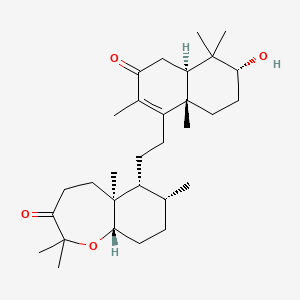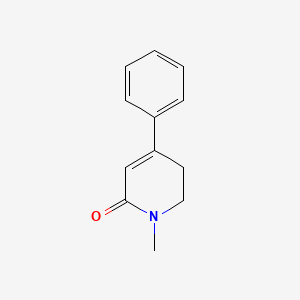
2,2',3,3',6-Pentachlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of 2,2',3,3',6-Pentachlorobiphenyl and related chlorinated biphenyls involves complex chemical processes. Bergman and Wachtmeister (1977) described the preparation of 14C-labelled biphenyls, including this compound, through a series of steps starting from aniline hydrogen sulfate. This involved acetylation, chlorination, and deacetylation followed by coupling to benzene or appropriate chlorobenzene to give the desired chlorinated biphenyls (Bergman & Wachtmeister, 1977).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of chlorine atoms at specific positions on the biphenyl structure, which significantly affects its physical and chemical properties. The detailed analysis of similar compounds reveals that the arrangement of chlorine atoms and the overall geometry of the molecule play crucial roles in determining its behavior and reactivity. For instance, Kumar et al. (2016) synthesized and characterized a related chlorinated compound, highlighting the importance of structural characterization in understanding the properties of such molecules (Kumar et al., 2016).
Chemical Reactions and Properties
PCBs, including this compound, undergo various chemical reactions that affect their environmental persistence and biological impacts. Gorbunova et al. (2020) investigated the reactivity of tetra- and pentachlorobiphenyls with alkali in 2-aminoethanol medium, revealing differences in reactivity and conversion to hydroxy derivatives through nucleophilic substitution (Gorbunova et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and vapor pressure, are influenced by its molecular structure. The presence of multiple chlorine atoms makes it less volatile and less soluble in water compared to less chlorinated biphenyls. These properties affect its distribution in the environment and bioaccumulation potential.
Chemical Properties Analysis
The chemical stability of this compound, like other PCBs, contributes to its persistence in the environment. Its reactivity, particularly in the presence of other chemicals or under certain environmental conditions, can lead to the formation of more toxic or reactive compounds. Studies on the metabolic enhancement of PCBs, such as the work by Goto et al. (2018), provide insight into the complex interactions and transformations that these compounds can undergo (Goto et al., 2018).
Scientific Research Applications
Tissue Localization and Persistence
- 2,2',3,3',6-Pentachlorobiphenyl exhibits a unique affinity for lung parenchyma, distinguishing it from other chlorobiphenyls. This specificity suggests potential applications in studying respiratory tract-related issues (Brandt, Mohammed, & Slanina, 1981).
Chemical Synthesis and Structural Analysis
- The synthesis and structure of various chlorinated biphenyls, including this compound, have been explored. Such research aids in understanding the chemical properties and potential applications of these compounds in various fields (Bergman & Wachtmeister, 1977).
Molecular and Theoretical Studies
- Density Functional Theory studies provide insights into the ionization potentials and electron affinities of polychlorinated biphenyls, including this compound. This research is crucial for understanding electronic properties and potential applications in materials science (Arulmozhiraja, Fujii, & Morita, 2002).
Photodegradation Studies
- The study of photodechlorination pathways of polychlorinated biphenyls, including this compound, under specific conditions, provides valuable information for environmental science, particularly in understanding the degradation and persistence of these compounds in nature (Yao et al., 1997).
Biochemical Interactions and Toxicology
- This compound's interactions with biological systems, such as its effects on calcium regulation in muscle tissues, are crucial for understanding its biological impact and potential applications in toxicology and pharmacology (Wong & Pessah, 1996).
Environmental Impact and Degradation
- Research on the reductive dechlorination of polychlorinated biphenyls, like this compound, using methods like vitamin B12, sheds light on potential environmental remediation techniques (Assaf-Anid, Nies, & Vogel, 1992).
Mechanism of Action
Target of Action
2,2’,3,3’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by regulating the circadian clock . This regulation is achieved through the inhibition of the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
It is known that the compound’s interaction with the circadian clock can have downstream effects on various biological processes regulated by the circadian rhythm .
Pharmacokinetics
Pcbs are known to be highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain . The water solubility of 2,2’,3,3’,6-Pentachlorobiphenyl is 47.02ug/L at 20 ºC , indicating that it has low bioavailability in aqueous environments.
Result of Action
It is known that pcbs can cause harmful health effects due to their bioaccumulative properties . For example, PCBs have been found to act as a developmental neurotoxicant (DNT), targeting the developing brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,6-Pentachlorobiphenyl. The compound’s chiral nature can also lead to enantioselective toxic effects . This means that the two enantiomers of the compound may have different toxic effects, which can be influenced by environmental factors such as temperature and pH .
properties
IUPAC Name |
1,2,4-trichloro-3-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-5-9(15)12(17)10(7)6-2-1-3-8(14)11(6)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUJLANSDKRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073536 | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52663-60-2 | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIF9S75RZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 2,2',3,3',6-Pentachlorobiphenyl (PCB 84)?
A1: this compound (PCB 84) is a polychlorinated biphenyl congener. Its molecular structure consists of two benzene rings connected by a single C-C bond, with five chlorine atoms substituted at the 2,2',3,3', and 6 positions. The dihedral angle between the two benzene rings in PCB 84 is 81.5° []. This non-planar structure is characteristic of polychlorinated biphenyls and influences their interactions with biological systems.
Q2: Has the absolute configuration of PCB 84 atropisomers been determined?
A2: While one study mentions the "absolute configuration of 2,2′,3,3′,6-pentachlorinatedbiphenyl (PCB 84) atropisomers" [], the abstract does not provide specific details. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. Further research is needed to understand the specific configurations and potential implications for PCB 84 activity and toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



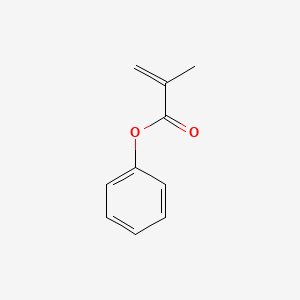

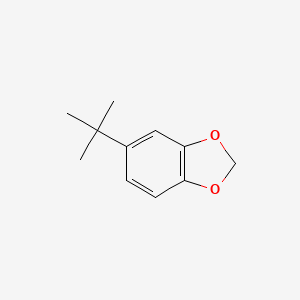

![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)
![(11-Ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate](/img/structure/B1216883.png)
